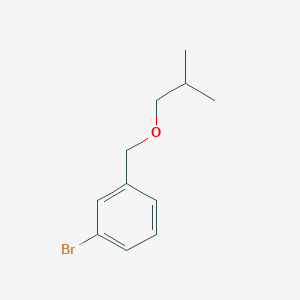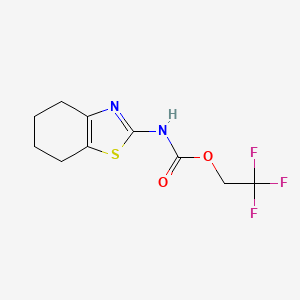
4-(3-Fluorophenyl)isoxazol-5-amine
Overview
Description
4-(3-Fluorophenyl)isoxazol-5-amine is a chemical compound with the empirical formula C9H7FN2O. It has a molecular weight of 178.16 . This compound belongs to the class of organic compounds known as phenyl-1,3-oxazoles .
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenyl)isoxazol-5-amine consists of a fluorophenyl group attached to the 4-position of an isoxazole ring, with an amine group at the 5-position . The SMILES string representation of this compound isNc1cc(no1)-c2cccc(F)c2 . Chemical Reactions Analysis
Specific chemical reactions involving 4-(3-Fluorophenyl)isoxazol-5-amine are not detailed in the available literature. Isoxazole derivatives, in general, have been reported to participate in various chemical reactions .Physical And Chemical Properties Analysis
4-(3-Fluorophenyl)isoxazol-5-amine is a solid compound . Its melting point is reported to be between 127-132 °C .Scientific Research Applications
Antimicrobial Activity
4-(3-Fluorophenyl)isoxazol-5-amine and its derivatives have shown promise in antimicrobial applications. For instance, a study by Banpurkar, Wazalwar, and Perdih (2018) on the synthesis of azo dyes including 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated their antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Antitumor Activity
Several studies have highlighted the potential of isoxazol-5-amine derivatives in antitumor activities. For instance, research conducted by Potkin et al. (2014) on the synthesis of isoxazolyl- and isothiazolylcarbamides showed that these compounds exhibit high antitumor activity and can enhance the effects of cytostatic drugs (Potkin et al., 2014). Additionally, Hamama, Ibrahim, and Zoorob (2017) synthesized novel isoxazole derivatives, some of which exhibited higher antitumor activity than the well-known cytotoxic agent 5-fluorouracil (Hamama, Ibrahim, & Zoorob, 2017).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of compounds related to 4-(3-Fluorophenyl)isoxazol-5-amine. Petkevich et al. (2018) investigated the synthesis of fluorine-containing derivatives of 5-arylisoxazoles, which demonstrated a synergistic effect in compositions with insecticides (Petkevich et al., 2018). Furthermore, Uwabagira, Sarojini, and Poojary (2018) synthesized and characterized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrating its antibacterial activity against specific bacteria (Uwabagira, Sarojini, & Poojary, 2018).
Molecular Docking and Analysis
Geetha and Rajakumar (2020) conducted a study involving molecular docking analysis of isoxazoline derivatives with DPPH, highlighting the potential antioxidant activity of these compounds (Geetha & Rajakumar, 2020).
properties
IUPAC Name |
4-(3-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKPMMEQGXONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(ON=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



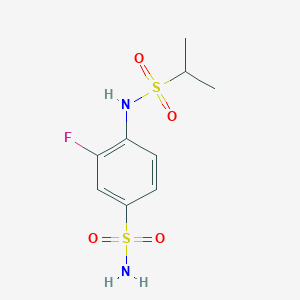
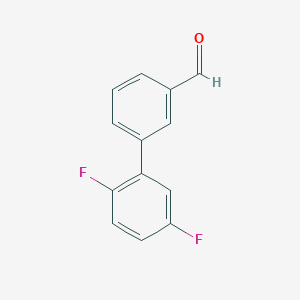
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)
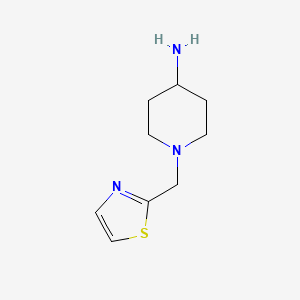
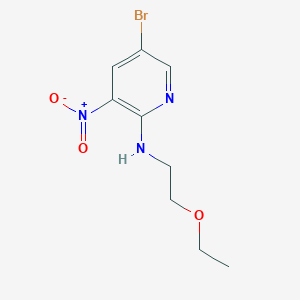
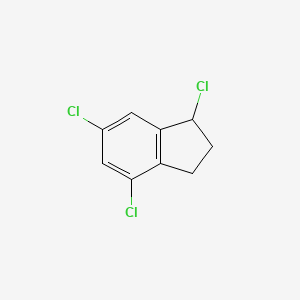
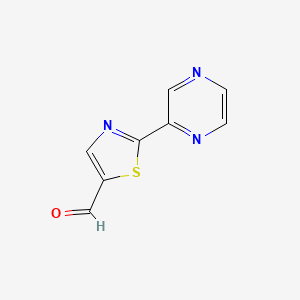
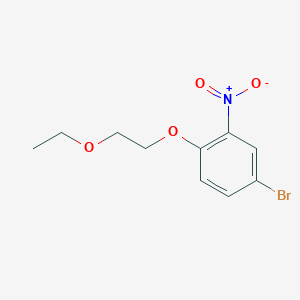
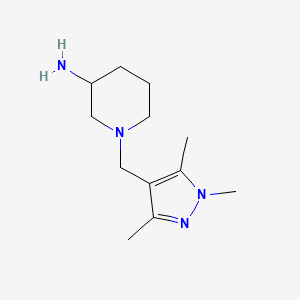
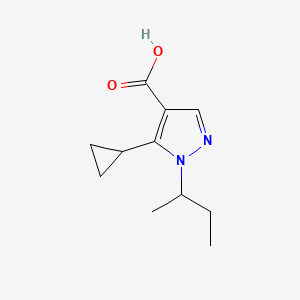
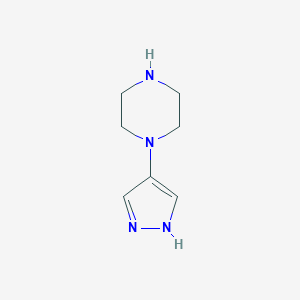
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)
